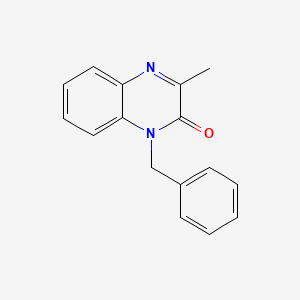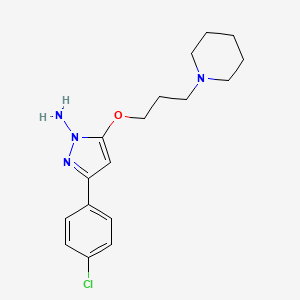
1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)- is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a chlorophenyl group and a piperidinylpropoxy group, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)- typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the chlorophenyl group: This step may involve the use of a chlorophenyl halide in a nucleophilic substitution reaction.
Attachment of the piperidinylpropoxy group: This can be done through an etherification reaction using a piperidinylpropyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)- may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-morpholinyl)propoxy)
- 1H-Pyrazol-1-amine, 3-(4-bromophenyl)-5-(3-(1-piperidinyl)propoxy)
- 1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-pyrrolidinyl)propoxy)
Uniqueness
The uniqueness of 1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, binding affinity, and biological activity.
Eigenschaften
CAS-Nummer |
80370-48-5 |
|---|---|
Molekularformel |
C17H23ClN4O |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-5-(3-piperidin-1-ylpropoxy)pyrazol-1-amine |
InChI |
InChI=1S/C17H23ClN4O/c18-15-7-5-14(6-8-15)16-13-17(22(19)20-16)23-12-4-11-21-9-2-1-3-10-21/h5-8,13H,1-4,9-12,19H2 |
InChI-Schlüssel |
UNYWEPWMZAYPTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCOC2=CC(=NN2N)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


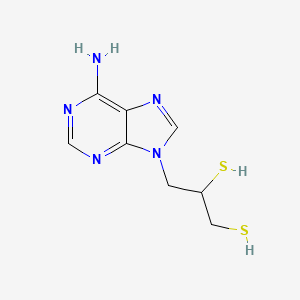
![2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14421200.png)

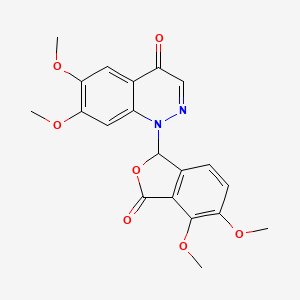

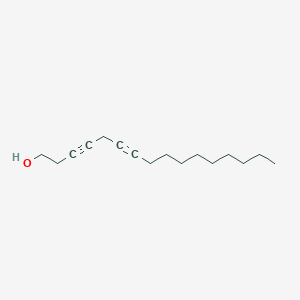
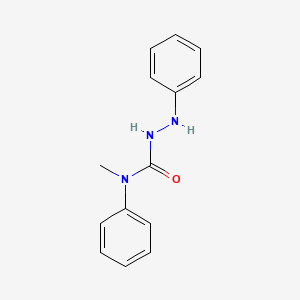




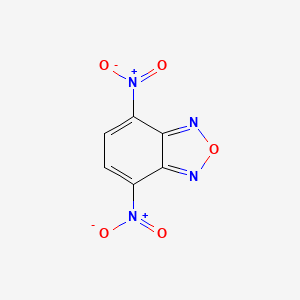
![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
